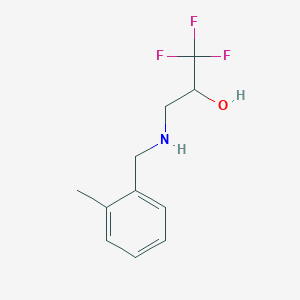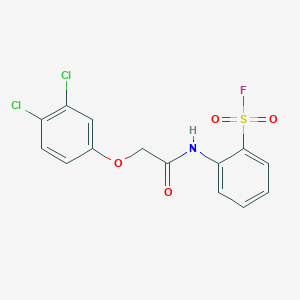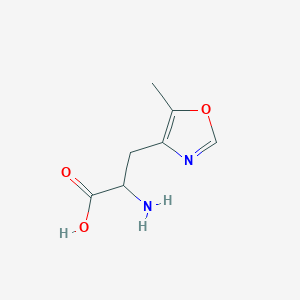
2-Amino-3-(5-methyloxazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(5-methyloxazol-4-yl)propanoic acid is a compound known for its role as a specific agonist for certain receptors in the central nervous system. It mimics the effects of the neurotransmitter glutamate and is involved in fast excitatory neurotransmission
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-methyloxazol-4-yl)propanoic acid typically involves the formation of the oxazole ring as a key step. One common method starts with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone. The reaction proceeds through a series of steps including Michael addition and Dieckmann cyclization to form the oxazole ring . The overall yield of this synthetic route is approximately 32%.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Amino-3-(5-methyloxazol-4-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the oxazole ring.
Reduction: Reduction reactions can alter the oxazole ring or the amino acid side chain.
Substitution: Common in organic synthesis, substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the oxazole ring or the amino acid side chain.
科学的研究の応用
2-Amino-3-(5-methyloxazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in neurotransmission and receptor activity.
Medicine: Investigated for potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects by acting as an agonist for specific receptors in the central nervous system, particularly those involved in glutamate neurotransmission. It binds to these receptors, mimicking the action of glutamate and inducing fast excitatory postsynaptic potentials . This interaction is crucial for understanding the compound’s role in neurotransmission and its potential therapeutic applications.
類似化合物との比較
Similar Compounds
2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid: Another compound with similar receptor activity.
2-Amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid: Shares structural similarities but differs in receptor specificity.
Uniqueness
2-Amino-3-(5-methyloxazol-4-yl)propanoic acid is unique due to its specific agonist activity for certain receptors and its role in fast excitatory neurotransmission. This makes it a valuable compound for research in neuroscience and medicinal chemistry .
特性
分子式 |
C7H10N2O3 |
|---|---|
分子量 |
170.17 g/mol |
IUPAC名 |
2-amino-3-(5-methyl-1,3-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O3/c1-4-6(9-3-12-4)2-5(8)7(10)11/h3,5H,2,8H2,1H3,(H,10,11) |
InChIキー |
MCGKGDREFKSDCN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CO1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



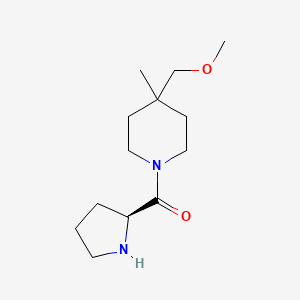
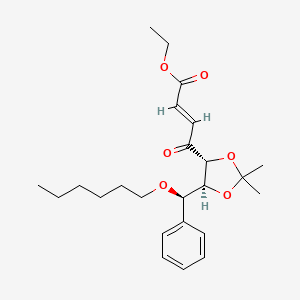

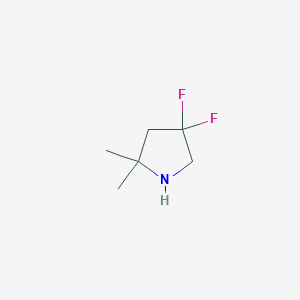

![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13347382.png)
![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13347397.png)



